molecular formula C22H19NO5 B214520 3-[(3Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

3-[(3Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No. B214520
M. Wt: 377.4 g/mol
InChI Key: WZRITFDTGSGGII-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has shown potential in scientific research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 3-[(3Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
3-[(3Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to reduce inflammation. Additionally, this compound has been shown to have antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential as an anticancer and anti-inflammatory agent. This makes it a promising compound for further research in these areas. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research on 3-[(3Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its mechanism of action and how it inhibits cancer cell growth and inflammation. Another direction is to explore its potential as a therapeutic agent for other diseases. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 3-[(3Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one is a multi-step process that involves the use of various reagents and catalysts. The synthesis starts with the reaction of 3-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one with 1,3-benzodioxole-5-carbaldehyde in the presence of a Lewis acid catalyst. This reaction yields a product that is then reacted with ethyl acetoacetate in the presence of a base to form the desired compound.

Scientific Research Applications

3-[(3Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.

properties

Product Name

3-[(3Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C22H19NO5

Molecular Weight

377.4 g/mol

IUPAC Name

3-[(Z)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-3-hydroxy-1-prop-2-enylindol-2-one

InChI

InChI=1S/C22H19NO5/c1-2-11-23-18-6-4-3-5-17(18)22(26,21(23)25)13-16(24)9-7-15-8-10-19-20(12-15)28-14-27-19/h2-10,12,26H,1,11,13-14H2/b9-7-

InChI Key

WZRITFDTGSGGII-CLFYSBASSA-N

Isomeric SMILES

C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)/C=C\C3=CC4=C(C=C3)OCO4)O

SMILES

C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O

Canonical SMILES

C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

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